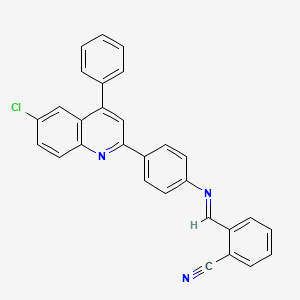
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions:
Formation of the Imino Group: The imino group can be introduced by reacting the quinoline derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties and can be used in the development of antibiotics.
Antimalarial Agents: Compounds like chloroquine and quinine are well-known antimalarial agents derived from quinoline.
Medicine
Cancer Therapy: Some quinoline derivatives have shown promise as anticancer agents.
Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: Some compounds are used as active ingredients in pesticides.
Mechanism of Action
The mechanism of action of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as DNA, enzymes, and receptors. They may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinine: Another antimalarial agent derived from quinoline.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile is unique due to its specific substitution pattern and the presence of both imino and benzonitrile functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-[[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]iminomethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18ClN3/c30-24-12-15-28-27(16-24)26(20-6-2-1-3-7-20)17-29(33-28)21-10-13-25(14-11-21)32-19-23-9-5-4-8-22(23)18-31/h1-17,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDDSFDQWCGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=CC5=CC=CC=C5C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
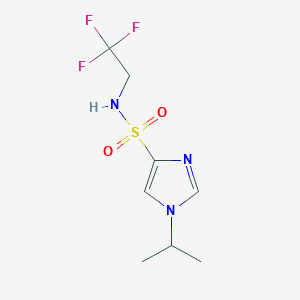
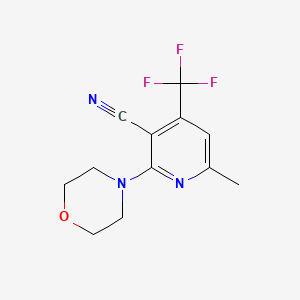


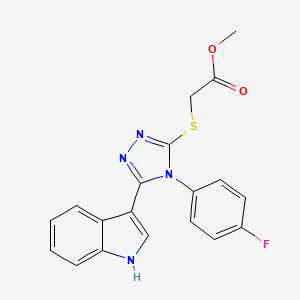
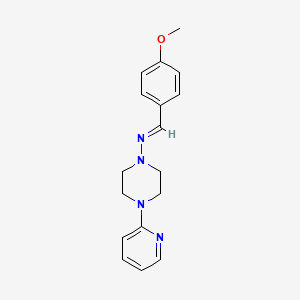

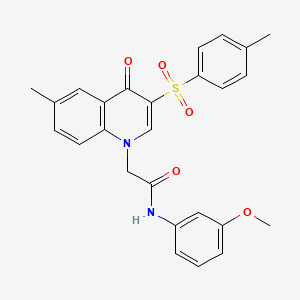
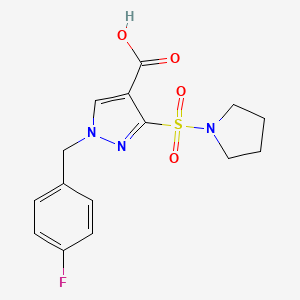
![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)
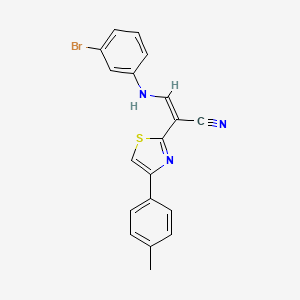
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)
